molecular formula C21H21F2N3O4 B12621764 C21H21F2N3O4

C21H21F2N3O4

Cat. No.: B12621764
M. Wt: 417.4 g/mol
InChI Key: FXEMEIGCKXADRF-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide involves multiple steps:

    Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving an appropriate precursor. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, where a suitable difluorophenyl halide reacts with the quinolone core.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxylation reaction, which may involve the use of oxidizing agents.

    Attachment of the Methoxyacetyl Group: The methoxyacetyl group is attached via an acylation reaction, typically using methoxyacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its difluorophenyl group is of particular interest due to its ability to form strong interactions with proteins and enzymes .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide lies in its specific stereochemistry and the presence of both difluorophenyl and methoxyacetyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21F2N3O4

Molecular Weight

417.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C21H21F2N3O4/c1-30-15-5-2-13(3-6-15)10-11-26-20(28)18(25-21(26)29)8-9-19(27)24-14-4-7-16(22)17(23)12-14/h2-7,12,18H,8-11H2,1H3,(H,24,27)(H,25,29)/t18-/m0/s1

InChI Key

FXEMEIGCKXADRF-SFHVURJKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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